molecular formula C9H8ClNO6S B2773638 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride CAS No. 929975-38-2

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Cat. No. B2773638
CAS RN: 929975-38-2
M. Wt: 293.67
InChI Key: XRDCWJOKVBILGR-UHFFFAOYSA-N
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Description

The compound “8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride” is a benzodioxepine derivative. Benzodioxepines are a class of compounds that contain a benzene ring fused to a dioxepine ring . The presence of a nitro group and a sulfonyl chloride group suggests that this compound could be reactive and might be used as an intermediate in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and dioxepine rings, with the nitro group attached at the 8-position and the sulfonyl chloride group attached at the 7-position .


Chemical Reactions Analysis

The nitro group is electron-withdrawing and could potentially be reduced to an amine. The sulfonyl chloride group is highly reactive and could react with nucleophiles to form sulfonamides or sulfonic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a nitro group could contribute to acidity, while the sulfonyl chloride group would make the compound reactive. It’s likely to be a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization of Sulfonamides and Their Complexes

One study explores the synthesis of sulfonamides by reacting 8-aminoquinoline with various sulfonyl chlorides, leading to compounds that form complexes with Ni(II) salts. These complexes, characterized by X-ray diffraction, show an octahedral environment for Ni(II) ions, with sulfonamides acting as bidentate ligands. This work contributes to the understanding of sulfonamide chemistry and its potential in creating new materials and catalysts (Macías et al., 2002).

Anticancer Activity of Sulfonamide Derivatives

Another significant area of research involves the synthesis of new sulfonamide derivatives, showing pro-apoptotic effects in cancer cells through the activation of p38/ERK phosphorylation. This study highlights the potential therapeutic applications of sulfonamide derivatives in oncology, particularly in inducing apoptosis in cancer cells (Cumaoğlu et al., 2015).

Solid-Phase Synthesis of Benzodiazepine Derivatives

Research on the solid-phase synthesis of benzodiazepine derivatives presents a method for creating a variety of compounds with potential pharmacological applications. These derivatives are synthesized using polymer-supported amines and sulfonylation with 4-nitrobenzensulfonylchloride, showcasing the versatility of sulfonamide chemistry in drug discovery (Fülöpová et al., 2012).

Nitroxyl Donors from Sulfonyl Chlorides

A study on the preparation of nitroxyl donors from sulfonyl chlorides explores the synthesis of O-benzyl-substituted sulfohydroxamic acid derivatives. These compounds, designed to release nitroxyl through a specific chemical reaction, have implications for studying nitroxyl's role in biology and its potential therapeutic uses (Long et al., 2022).

New Technologies in Benzodiazepine Synthesis

Further research involves the development of new technologies for synthesizing benzodiazepine derivatives, crucial for creating anxiolytic drugs. This work demonstrates innovative methods for producing these compounds on an industrial scale, which could significantly impact the pharmaceutical industry (Lyukshenko et al., 2019).

Mechanism of Action

Without specific context or application, it’s challenging to predict the mechanism of action of this compound. If it’s used in biological systems, the mechanism of action would depend on the specific biological target. If it’s used as a synthetic intermediate, its reactivity would dictate its role in the synthetic scheme .

Safety and Hazards

The compound could pose safety hazards due to the presence of the reactive sulfonyl chloride group. It’s advisable to handle it with appropriate personal protective equipment. It could be harmful if inhaled, swallowed, or comes in contact with skin .

properties

IUPAC Name

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO6S/c10-18(14,15)9-5-8-7(4-6(9)11(12)13)16-2-1-3-17-8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDCWJOKVBILGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)[N+](=O)[O-])S(=O)(=O)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

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